molecular formula C9H16O3 B13862719 3-(4-Hydroxybutyl)oxan-4-one

3-(4-Hydroxybutyl)oxan-4-one

Cat. No.: B13862719
M. Wt: 172.22 g/mol
InChI Key: NKZGMXBDDWHDAA-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutyl)oxan-4-one is a chemical compound with the molecular formula C9H16O3 It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybutyl)oxan-4-one typically involves the reaction of tetrahydrofuran with butyl lithium, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like butyl lithium and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified bacteria to produce the compound from inexpensive carbon sources. This method is advantageous due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-(4-Hydroxybutyl)oxan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybutyl)oxan-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation. This compound also interacts with inflammasomes in immune cells, reducing the production of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxybutyl)oxan-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(4-hydroxybutyl)oxan-4-one

InChI

InChI=1S/C9H16O3/c10-5-2-1-3-8-7-12-6-4-9(8)11/h8,10H,1-7H2

InChI Key

NKZGMXBDDWHDAA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)CCCCO

Origin of Product

United States

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